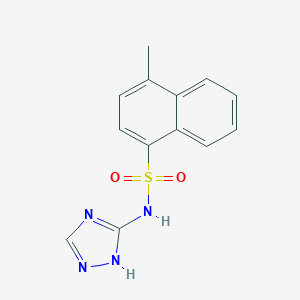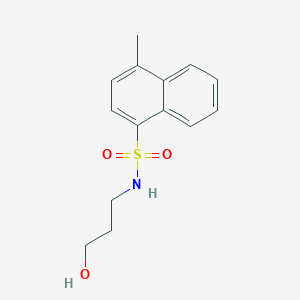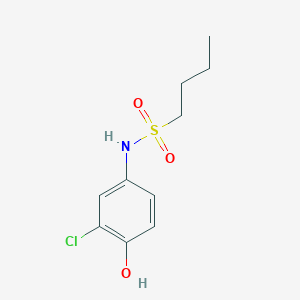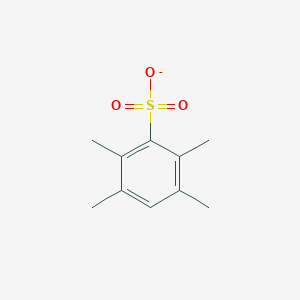![molecular formula C10H13NO5S B229829 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B229829.png)
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a benzene ring, along with a hydroxyethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[(2-Carboxyethyl)sulfamoyl]-4-methylbenzoic acid.
Reduction: Formation of 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyethyl)sulfamoyl]benzeneboronic acid
- 4-Methylbenzenesulfonamide
- 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid
Uniqueness
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14) |
InChI Key |
WGORYHSYKOIFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)




![(2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B229764.png)
![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)

